5'-O-(Dimethoxytrityl)-2'-o-methyl-5-methyluridine
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Overview
Description
5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound features a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position, which is crucial for its role in solid-phase synthesis of nucleic acids. The presence of the 2’-o-methyl and 5-methyl modifications enhances the stability and binding affinity of the resulting oligonucleotides, making it valuable in various biochemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine typically involves the protection of the uridine nucleoside followed by selective methylation. The process begins with the protection of the 5’-hydroxyl group using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion .
Next, the 2’-hydroxyl group is methylated using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH). The reaction conditions are carefully controlled to prevent over-methylation and ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-purity 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine .
Chemical Reactions Analysis
Types of Reactions
5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine undergoes several types of chemical reactions, including:
Substitution: The methylation of the 2’-hydroxyl group using methyl iodide.
Common Reagents and Conditions
Deprotection: Dichloroacetic acid (DCA), trichloroacetic acid (TCA), toluene, dichloromethane, acetonitrile.
Substitution: Methyl iodide (CH3I), sodium hydride (NaH), anhydrous conditions.
Major Products Formed
Scientific Research Applications
5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine involves its incorporation into oligonucleotides during solid-phase synthesis. The dimethoxytrityl group serves as a protecting group for the 5’-hydroxyl position, preventing unwanted reactions during the synthesis process. Upon deprotection, the free hydroxyl group is available for subsequent coupling reactions .
The 2’-o-methyl and 5-methyl modifications enhance the stability and binding affinity of the resulting oligonucleotides by increasing resistance to nucleases and improving hybridization properties . These modifications also reduce the immunogenicity of the oligonucleotides, making them more suitable for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
5’-O-(Dimethoxytrityl)-2’-deoxyuridine: Similar in structure but lacks the 2’-o-methyl and 5-methyl modifications, resulting in lower stability and binding affinity.
5’-O-(Dimethoxytrityl)-2’-o-methyluridine: Similar but lacks the 5-methyl modification, which affects its stability and binding properties.
5’-O-(Dimethoxytrityl)-2’-deoxy-5-methyluridine: Similar but lacks the 2’-o-methyl modification, resulting in lower resistance to nucleases.
Uniqueness
5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine is unique due to the combination of the 2’-o-methyl and 5-methyl modifications, which provide enhanced stability, binding affinity, and reduced immunogenicity compared to other similar compounds .
Properties
IUPAC Name |
1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N2O8/c1-20-18-34(31(37)33-29(20)36)30-28(40-4)27(35)26(42-30)19-41-32(21-8-6-5-7-9-21,22-10-14-24(38-2)15-11-22)23-12-16-25(39-3)17-13-23/h5-18,26-28,30,35H,19H2,1-4H3,(H,33,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLOXJCZWDDILQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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